molecular formula C15H15ClN2O2S B2813222 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline CAS No. 1326758-48-8

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline

Cat. No.: B2813222
CAS No.: 1326758-48-8
M. Wt: 322.81
InChI Key: WAPXRGNLVCWCKL-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is an organic compound that features a quinoline core substituted with a sulfonyl group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-sulfonyl chloride and 3-methyl-3,4-dihydro-2H-quinoline.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The 6-chloropyridine-3-sulfonyl chloride is added dropwise to a solution of 3-methyl-3,4-dihydro-2H-quinoline in the chosen solvent, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound can affect various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridin-3-yl)sulfonyl-2-methyl-3,4-dihydro-2H-quinoline: Similar structure but with a different substitution pattern.

    1-(6-Bromopyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline: Bromine instead of chlorine.

    1-(6-Chloropyridin-3-yl)sulfonyl-3,4-dihydro-2H-quinoline: Lacks the methyl group.

Uniqueness

1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-11-8-12-4-2-3-5-14(12)18(10-11)21(19,20)13-6-7-15(16)17-9-13/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPXRGNLVCWCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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